molecular formula C7H7BrN2O B14805940 1-(6-Amino-2-bromopyridin-3-yl)ethanone

1-(6-Amino-2-bromopyridin-3-yl)ethanone

Cat. No.: B14805940
M. Wt: 215.05 g/mol
InChI Key: GUEYDQRCXKTVQT-UHFFFAOYSA-N
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Description

1-(6-Amino-2-bromopyridin-3-yl)ethanone is a chemical compound with a molecular formula of C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring, along with an ethanone group attached to the 3rd position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-bromopyridin-3-yl)ethanone typically involves the bromination of 3-acetylpyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amination steps, with additional purification stages to ensure the compound’s purity. Techniques such as recrystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-bromopyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-Amino-2-bromopyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-bromopyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also inhibit certain pathways by binding to active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-2-bromopyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs .

Properties

IUPAC Name

1-(6-amino-2-bromopyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEYDQRCXKTVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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